Trenbolone acetate

描述

准备方法

合成路线及反应条件

醋酸屈恩丁的合成涉及几个关键步骤:

工业生产方法

醋酸屈恩丁的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格控制反应条件,以确保高产率和纯度。 最终产品通常制成丸剂,用于兽医学 .

化学反应分析

反应类型

醋酸屈恩丁会发生各种化学反应,包括:

氧化: 醋酸屈恩丁可以被氧化形成不同的代谢产物.

取代: 取代反应可以改变醋酸屈恩丁分子上的官能团.

常用试剂和条件

氧化剂: 常见的氧化剂包括高锰酸钾和三氧化铬.

还原剂: 硼氢化钾和氢化铝锂是常用的还原剂.

溶剂: 二氯甲烷、甲醇和苯是这些反应中常用的溶剂.

形成的主要产品

科学研究应用

Veterinary Applications

Growth Promotion in Livestock:

Trenbolone acetate is widely employed as a growth promoter in beef cattle. It enhances muscle mass and feed efficiency, leading to improved weight gain and overall meat quality. The compound is administered through implants that release the steroid over time, allowing for sustained effects on growth and development .

Mechanism of Action:

this compound acts by binding to androgen receptors, which stimulates protein synthesis and inhibits muscle breakdown. This anabolic effect is significantly stronger than that of testosterone, making it a preferred choice for livestock producers aiming to maximize growth rates .

Potential Medical Applications

Although this compound is not approved for human use, its pharmacological properties suggest potential applications in treating various conditions:

- Muscle Wasting Disorders: this compound could theoretically be beneficial in managing conditions like cachexia or sarcopenia due to its ability to promote muscle growth and prevent atrophy .

- Anemia Treatment: By stimulating erythropoiesis (the production of red blood cells), this compound may have applications in treating certain types of anemia .

Case Studies and Clinical Observations

Cardiovascular Risks:

Several case studies have documented adverse cardiovascular events associated with this compound use among bodybuilders. For instance, a case report described a 23-year-old male who experienced a myocardial infarction following chronic use of this compound. The report highlighted the need for thorough histories of anabolic steroid use in young patients presenting with chest pain .

Psychological Effects:

Users of this compound have reported increased aggression and mood disturbances. A qualitative study indicated that psychological side effects such as anxiety and aggression were commonly experienced by users, suggesting that trenbolone may significantly alter mental health alongside physical health .

Environmental Concerns

The metabolites of this compound are known to be endocrine disruptors, raising concerns about their impact on aquatic ecosystems when excreted from treated livestock. Studies have shown that these metabolites can affect the reproductive systems of fish and other wildlife, necessitating further research into their environmental fate and effects .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Veterinary Medicine | Used as a growth promoter in beef cattle; enhances muscle mass and feed efficiency |

| Potential Medical Use | Possible treatment for muscle wasting disorders and anemia |

| Cardiovascular Risks | Associated with myocardial infarction and other heart-related issues among bodybuilders |

| Psychological Effects | Users report increased aggression, anxiety, and mood swings |

| Environmental Impact | Metabolites act as endocrine disruptors affecting aquatic life |

作用机制

相似化合物的比较

生物活性

Trenbolone acetate (TBA) is a potent synthetic anabolic steroid primarily used in veterinary medicine to promote muscle growth in livestock. Its biological activity extends beyond mere growth promotion, affecting various physiological systems and eliciting both anabolic and androgenic effects. This article delves into the biological activity of TBA, exploring its mechanisms of action, physiological effects, and potential implications for human health.

This compound exerts its effects primarily through interaction with androgen receptors (ARs). It binds to ARs with high affinity, leading to the activation of gene transcription associated with muscle growth and development. In vitro studies have demonstrated that TBA can displace strong synthetic androgens, indicating its potency as an androgenic agent. For instance, competitive receptor binding assays revealed IC50 values ranging from 1.3 to 5.7 nM for TBA against the endogenous AR agonist dihydrotestosterone (DHT) .

Additionally, TBA influences various signaling pathways related to muscle hypertrophy and metabolism. It has been shown to enhance the Wnt/β-catenin signaling pathway, which plays a crucial role in muscle cell differentiation and growth . This pathway's activation is linked to increased expression of pro-anabolic genes, further contributing to TBA's muscle-building effects.

Growth Promotion

TBA is widely recognized for its ability to enhance feed efficiency and promote weight gain in livestock. Studies indicate that animals treated with TBA exhibit significantly faster growth rates compared to controls . The compound's anabolic properties lead to increased protein synthesis and reduced fat deposition, making it an effective agent for improving meat production.

Adrenal Function and Hepatic Activity

Research has also highlighted the impact of TBA on adrenal function and liver enzyme activity. In a study involving growing female rats, TBA treatment resulted in decreased plasma corticosterone levels and altered hepatic enzyme activities, suggesting potential disruptions in the hypothalamic-pituitary-adrenal (HPA) axis . Specifically, the activity of tyrosine aminotransferase (TAT) was reduced in TBA-treated rats, indicating a possible mechanism by which TBA promotes growth while modulating stress responses.

Neurochemical Effects

TBA's lipophilic nature allows it to cross the blood-brain barrier, where it can influence neurochemical systems. Studies have reported alterations in cognitive functions and behavioral patterns in animals exposed to TBA, including changes in learning efficiency and anxiety-related behaviors . These effects may be linked to modifications in neurotransmitter systems, particularly involving ionotropic N-methyl-D-aspartate receptors (NMDARs), which are critical for synaptic plasticity and memory formation .

Livestock Studies

Numerous studies have documented the effects of TBA on livestock. For example, a comprehensive review indicated that TBA administration led to significant increases in body weight gain and feed conversion efficiency across various species . These findings underscore TBA's effectiveness as a growth promoter in agricultural settings.

Human Health Implications

While TBA is primarily used in veterinary medicine, its potential implications for human health cannot be overlooked. Concerns have been raised regarding the residues of anabolic steroids like TBA in meat products consumed by humans. Regulatory bodies have established maximum residue limits (MRLs) for these compounds; however, ongoing research is necessary to fully understand their long-term effects on human health .

Summary Table of Biological Activities

属性

IUPAC Name |

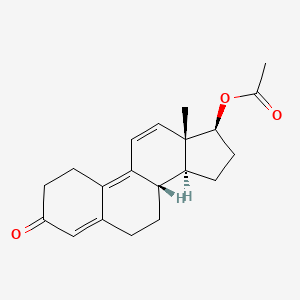

(13-methyl-3-oxo-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h9-11,17-19H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMRJPMODSSEAPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80860068 | |

| Record name | 3-Oxoestra-4,9,11-trien-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80860068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。